“2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride” is a PKD inhibitor that suppresses the proliferation and migration of four bladder cancer cell lines in vitro . It has a molecular formula of C18H21Cl3N4O and a molecular weight of 415.74.
The molecular structure of this compound includes a quinazolinone core, which is a benzene ring fused with a 2-pyrimidinone ring . It also contains a 2-aminobutyl group and a 4-chlorophenol group.
Quinazolinones, such as this compound, are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of various compounds with antimicrobial, antitubercular, and antiviral activities .
This compound is a solid powder with a boiling point of 480.0±45.0°C at 760 mmHg and a density of 1.325±0.06 g/cm3 .
PKD-IN-1 (dihydrochloride) is a small molecule compound that has garnered attention for its potential therapeutic applications in treating autosomal dominant polycystic kidney disease (ADPKD). This disease is primarily caused by mutations in the PKD1 and PKD2 genes, leading to the formation of fluid-filled cysts in the kidneys. PKD-IN-1 has been identified as a promising candidate for modulating the pathways involved in cystogenesis, thereby offering a novel approach to managing this hereditary condition.
The compound was developed through extensive research aimed at identifying small molecules that can inhibit cyst formation and progression in preclinical models of ADPKD. Initial studies have indicated that PKD-IN-1 may interact with critical signaling pathways involved in kidney cell proliferation and cyst formation.
PKD-IN-1 is classified as a small molecule inhibitor. It belongs to a category of compounds designed to target specific proteins or pathways implicated in disease processes, particularly those associated with kidney function and cystic diseases.
The synthesis of PKD-IN-1 involves multiple steps, typically starting from commercially available precursors. The synthetic pathway may include:
The synthesis is often optimized for yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to achieve high-quality synthesis of PKD-IN-1.
The molecular structure of PKD-IN-1 can be depicted as follows:
Structural analysis typically utilizes X-ray crystallography or computational modeling to elucidate the three-dimensional arrangement of atoms within the compound. This information is crucial for understanding how the molecule interacts with biological targets.
PKD-IN-1 undergoes several chemical reactions that are relevant to its activity:
Kinetic studies help determine the rate at which PKD-IN-1 interacts with its targets, providing insights into its efficacy and potential dosage requirements for therapeutic use.
PKD-IN-1 exerts its effects primarily by inhibiting key signaling pathways that contribute to cyst formation. The mechanism may involve:
Preclinical studies using animal models have demonstrated that treatment with PKD-IN-1 results in decreased cyst size and improved renal function, supporting its proposed mechanism of action.
Analytical methods such as high-performance liquid chromatography are used to assess purity and stability over time, ensuring that formulations containing PKD-IN-1 maintain their integrity for research or therapeutic applications.
PKD-IN-1 holds promise not only as a potential therapeutic agent for ADPKD but also as a tool for studying the underlying mechanisms of cyst formation and progression. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: